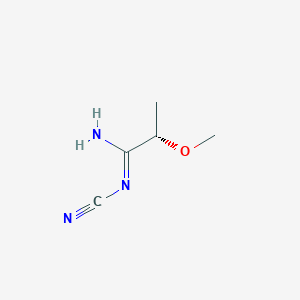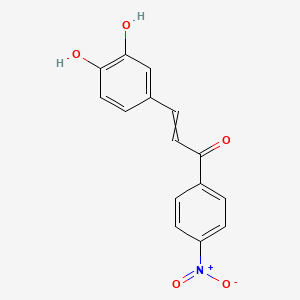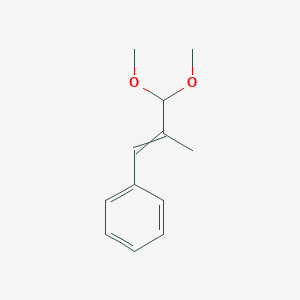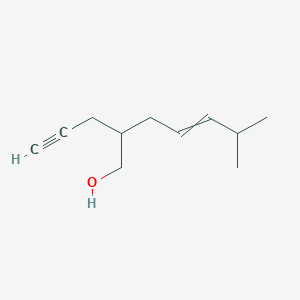![molecular formula C23H48N4 B12529220 1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]- CAS No. 773836-89-8](/img/structure/B12529220.png)
1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is a complex organic compound characterized by its unique structure, which includes a heptanediamine backbone with two cyclopropylmethylamino groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- typically involves a multi-step process. The initial step often includes the preparation of 1,7-Heptanediamine, which can be synthesized through the hydrogenation of heptanedinitrile. The subsequent steps involve the introduction of cyclopropylmethylamino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethylamino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Heptanediamine: The parent compound without the cyclopropylmethylamino groups.
1,6-Hexanediamine: A similar diamine with a shorter carbon chain.
1,8-Octanediamine: A similar diamine with a longer carbon chain.
Uniqueness
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is unique due to the presence of cyclopropylmethylamino groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
773836-89-8 |
|---|---|
Molekularformel |
C23H48N4 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
N,N'-bis[4-(cyclopropylmethylamino)butyl]heptane-1,7-diamine |
InChI |
InChI=1S/C23H48N4/c1(2-4-14-24-16-6-8-18-26-20-22-10-11-22)3-5-15-25-17-7-9-19-27-21-23-12-13-23/h22-27H,1-21H2 |
InChI-Schlüssel |
CBTJHQIAOOCUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCCCCNCCCCCCCNCCCCNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)

![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
